1-(2,5-ジメトキシベンゼンスルホニル)ピペリジン-4-カルボン酸エチルエステル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

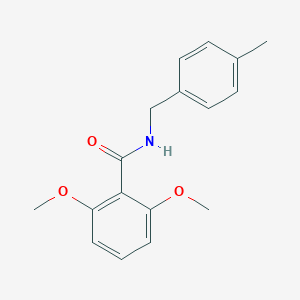

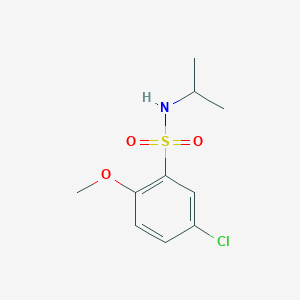

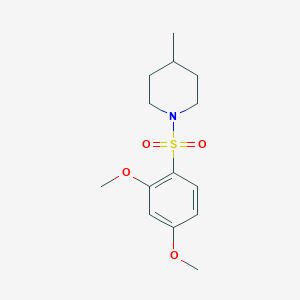

The compound “1-(2,5-Dimethoxy-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester” is a complex organic molecule. It contains a benzenesulfonyl group, which is an organosulfur compound with the formula C6H6O3S . It also contains two methoxy groups attached to the benzene ring, which are inclined at 33.9 (1) ° to the benzene plane . The compound also contains a piperidine ring and a carboxylic acid ethyl ester group.

Synthesis Analysis

The synthesis of this compound could potentially involve several steps. One possible method could involve the Friedel-Crafts alkylation of 1,4-dimethoxybenzene using tert-butyl alcohol in the presence of sulfuric acid as an electrophile . This reaction is an example of an electrophilic aromatic substitution . The carbocation generated from tert-butyl alcohol reacts with 1,4-dimethoxybenzene to generate a trisubstituted product .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzenesulfonyl group is an organosulfur compound with the formula C6H6O3S . The methoxy groups are inclined at 33.9 (1) ° to the benzene plane . The piperidine ring is a six-membered ring with one nitrogen atom, and the carboxylic acid ethyl ester group contains a carbonyl (C=O) and an ether (R-O-R’) group.Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the benzenesulfonyl and methoxy groups, as well as the piperidine ring and the carboxylic acid ethyl ester group. The benzenesulfonyl group, for example, can undergo reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The methoxy groups and the piperidine ring could also participate in various chemical reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzenesulfonyl group, for example, could make the compound acidic . The compound’s solubility could be influenced by the presence of the methoxy groups and the carboxylic acid ethyl ester group. The compound’s melting and boiling points, density, and other physical properties would depend on the specific arrangement of its atoms and the types of intermolecular forces present.作用機序

1-(2,5-Dimethoxy-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester acts as a competitive antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely expressed in various tissues and organs. Adenosine A1 receptors are involved in the regulation of various physiological and biochemical processes, including neurotransmitter release, ion channel activity, and intracellular signaling pathways. By blocking the binding of adenosine to the receptor, 1-(2,5-Dimethoxy-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester inhibits the downstream signaling pathways and physiological responses that are mediated by the receptor.

Biochemical and Physiological Effects:

1-(2,5-Dimethoxy-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester has been shown to have various biochemical and physiological effects in different experimental models. In vitro studies have demonstrated that 1-(2,5-Dimethoxy-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester can inhibit the release of neurotransmitters, such as dopamine and glutamate, from neuronal cells. In vivo studies have shown that 1-(2,5-Dimethoxy-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester can modulate pain perception, sleep-wake cycles, and cardiovascular function. 1-(2,5-Dimethoxy-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester has also been shown to have potential therapeutic effects in various diseases, such as Parkinson's disease, epilepsy, and ischemic heart disease.

実験室実験の利点と制限

1-(2,5-Dimethoxy-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester has several advantages for lab experiments, including its high potency and selectivity for the adenosine A1 receptor, and its well-established synthesis method. However, there are also some limitations of using 1-(2,5-Dimethoxy-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester in lab experiments, such as its potential off-target effects, and the need for careful dose-response studies to determine optimal concentrations for specific experimental conditions.

将来の方向性

For research include investigating its therapeutic potential in various diseases and developing more selective and potent antagonists of the adenosine A1 receptor.

合成法

The synthesis of 1-(2,5-Dimethoxy-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester involves several steps, including the protection of the carboxylic acid group, the introduction of the sulfonyl group, and the coupling of the piperidine ring. The final product is obtained through the esterification of the carboxylic acid group with ethanol. The synthesis of 1-(2,5-Dimethoxy-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester has been described in detail in several research articles, and it is a well-established method in the field of organic chemistry.

科学的研究の応用

医薬品化学

医薬品化学において、この化合物は、様々なスルホンアミド誘導体の合成のためのビルディングブロックとしての可能性を探求することができます。 これらの誘導体は、利尿薬、抗てんかん薬、抗菌剤など、幅広い薬理作用で知られています 。スルホニル基はタンパク質に結合する能力があるため、創薬と創薬において貴重な部分になる可能性があります。

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if the compound is acidic due to the presence of the benzenesulfonyl group, it could pose a risk of burns or eye damage . Proper safety precautions should be taken when handling this compound, including the use of appropriate personal protective equipment and adherence to safe laboratory practices.

特性

IUPAC Name |

ethyl 1-(2,5-dimethoxyphenyl)sulfonylpiperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO6S/c1-4-23-16(18)12-7-9-17(10-8-12)24(19,20)15-11-13(21-2)5-6-14(15)22-3/h5-6,11-12H,4,7-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQKVPKITGNWDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,5-Dimethoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B344609.png)

![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344616.png)

![2-[(2-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B344621.png)